molecular formula C6H8N2S B13591750 1-(Thiazol-2-yl)cyclopropan-1-amine

1-(Thiazol-2-yl)cyclopropan-1-amine

Cat. No.: B13591750
M. Wt: 140.21 g/mol
InChI Key: NFTIUTCCKUBEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiazol-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring a thiazole ring attached to a cyclopropane moiety. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiazole derivatives with cyclopropane intermediates. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(Thiazol-2-yl)cyclopropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)cyclopropan-1-amine involves its interaction with molecular targets in biological systems. The thiazole ring can engage in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. This interaction can lead to effects such as antimicrobial activity or anticancer properties .

Comparison with Similar Compounds

  • 1-(1,3-Thiazol-2-yl)propan-1-amine
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
  • 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine

Comparison: 1-(Thiazol-2-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H8N2S/c7-6(1-2-6)5-8-3-4-9-5/h3-4H,1-2,7H2

InChI Key

NFTIUTCCKUBEFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.